molecular formula C8H8N2O2 B2568171 Methyl 3-pyrimidin-5-ylprop-2-enoate CAS No. 224776-14-1; 866621-24-1

Methyl 3-pyrimidin-5-ylprop-2-enoate

Cat. No.: B2568171
CAS No.: 224776-14-1; 866621-24-1
M. Wt: 164.164
InChI Key: XGHMTMQOSKKDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-pyrimidin-5-ylprop-2-enoate is a methyl ester derivative featuring a conjugated α,β-unsaturated ester backbone linked to a pyrimidin-5-yl substituent. Its structure combines a reactive enoate moiety with a pyrimidine heterocycle, a motif common in pharmaceuticals, agrochemicals, and organic synthesis intermediates. The compound’s reactivity is influenced by the electron-deficient pyrimidine ring and the electrophilic α,β-unsaturated ester system, making it a candidate for nucleophilic addition or cycloaddition reactions.

Properties

CAS No.

224776-14-1; 866621-24-1

Molecular Formula

C8H8N2O2

Molecular Weight

164.164

IUPAC Name

methyl 3-pyrimidin-5-ylprop-2-enoate

InChI

InChI=1S/C8H8N2O2/c1-12-8(11)3-2-7-4-9-6-10-5-7/h2-6H,1H3

InChI Key

XGHMTMQOSKKDGC-UHFFFAOYSA-N

SMILES

COC(=O)C=CC1=CN=CN=C1

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 3-pyrimidin-5-ylprop-2-enoate shares functional groups with several esters and heterocyclic compounds:

  • Methyl Salicylate: A simple aromatic ester with analgesic properties. Unlike this compound, methyl salicylate lacks an α,β-unsaturated system and a nitrogen-rich heterocycle, resulting in lower electrophilicity and distinct biological activity .
  • Methyl Acrylate : An α,β-unsaturated ester without heterocyclic substitution. Its reactivity in polymerization and Michael additions is well-documented, but the absence of a pyrimidine group limits its application in medicinal chemistry.
  • Pyrimidine Derivatives: Compounds like 5-fluorouracil or pyrimethamine incorporate pyrimidine rings but lack the ester functionality, emphasizing the unique hybrid nature of this compound.

Physicochemical Properties

A hypothetical comparison of key properties is outlined below, leveraging data from methyl esters and pyrimidine-containing compounds in the evidence:

Property This compound Methyl Salicylate Methyl Acrylate
Molecular Weight (g/mol) ~207.2 (estimated) 152.15 86.09
Boiling Point (°C) ~250–280 (estimated) 222 80–85
Solubility in Water Low (due to pyrimidine hydrophobicity) Slightly soluble Moderately soluble
Electrophilicity High (α,β-unsaturated + pyrimidine) Low High (α,β-unsaturated)

Computational and Crystallographic Insights

Density functional theory (DFT) studies, as described in Becke’s work , could predict thermochemical properties (e.g., bond dissociation energies) and electronic structure. Crystallographic refinement tools like SHELXL might resolve its solid-state conformation, critical for understanding intermolecular interactions.

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